Technical Documentation Center

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid
  • CAS: 402720-88-1

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and Structural Elucidation of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic Acid: A Technical Guide

Executive Summary The compound 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (CAS 402720-88-1) is a highly versatile bifunctional molecule. Featuring a hydrogen-bond-donating/accepting carboxylic acid, a flexible...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (CAS 402720-88-1) is a highly versatile bifunctional molecule. Featuring a hydrogen-bond-donating/accepting carboxylic acid, a flexible methylene (–CH₂–) linker, and an electron-deficient 3-nitro-1,2,4-triazole ring, this compound is of significant interest in the design of metal-organic frameworks (MOFs), energetic materials, and active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical guide to its crystallographic properties, supramolecular assembly motifs, and the rigorous Single-Crystal X-Ray Diffraction (SCXRD) methodologies required for its structural validation.

Conformational Dynamics and Supramolecular Synthons

Unlike [1], the introduction of a methylene linker in this target compound breaks the extended π-conjugation between the benzoic acid and the triazole ring. This flexibility introduces distinct crystallographic challenges, as the molecule can adopt multiple conformations (gauche vs. anti) in solution before locking into its lowest-energy solid-state lattice.

The crystal packing is driven by three primary supramolecular interactions:

  • Carboxylic Acid Dimers : The dominant driving force for crystallization is the formation of robust O–H···O hydrogen bonds, typically forming the classic centrosymmetric R22​(8) dimer synthon.

  • Nitro-Mediated Dipole Interactions : The highly electronegative 3-nitro group acts as a potent hydrogen bond acceptor, engaging in non-classical C–H···O interactions with neighboring aromatic protons. This motif is critical for increasing the crystal density, a property [2].

  • π-π Stacking : The electron-deficient triazole rings engage in face-to-face or edge-to-face π-π stacking with the electron-rich benzoic acid rings, stabilizing the three-dimensional architecture.

Supramolecular_Motifs Core 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl] benzoic acid Carboxyl Carboxylic Acid Core->Carboxyl Triazole 1,2,4-Triazole Ring Core->Triazole Nitro 3-Nitro Group Core->Nitro H_Bond O-H···O Bonding (R2,2(8) Dimer) Carboxyl->H_Bond Pi_Pi π-π Stacking (Inter-layer) Triazole->Pi_Pi Dipole C-H···O Interactions (Nitro-mediated) Nitro->Dipole

Fig 1. Supramolecular interaction pathways driving the crystal packing of the target compound.

Quantitative Crystallographic Data Profile

Because the methylene linker allows for dense packing while accommodating the bulky nitro group, the compound typically crystallizes in a centrosymmetric space group. Based on high-resolution X-ray diffraction studies of [3] and [4], the representative crystallographic profile for 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is summarized below:

ParameterRepresentative Value
Chemical Formula C₁₀H₈N₄O₄
Formula Weight 248.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 5.46
b (Å) ~ 13.20
c (Å) ~ 14.85
β (deg) ~ 96.5
Volume (ų) ~ 1063.5
Z (Molecules/unit cell) 4
Calculated Density (g/cm³) ~ 1.55
Absorption Coefficient (mm⁻¹) ~ 0.12

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To achieve publication-quality crystallographic data (R1 < 0.05) and accurately resolve the position of the nitro group, the following self-validating workflow must be strictly adhered to.

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Crystal Growth (Slow Evaporation) N1->N2 N3 Crystal Mounting (Paratone Oil, 100 K) N2->N3 N4 X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 N5 Data Reduction (SAINT / SADABS) N4->N5 N6 Structure Solution (SHELXT / SHELXL) N5->N6 N7 CIF Generation & Validation N6->N7

Fig 2. Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for structure elucidation.

Step 1: Crystal Growth via Solvent Evaporation
  • Procedure : Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc). Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the cap with a narrow gauge needle and leave undisturbed at 20 °C.

  • Causality : THF provides excellent solubility for both the polar nitro-triazole and the carboxylic acid. EtOAc acts as an anti-solvent that slowly concentrates as THF evaporates. This controlled supersaturation prevents rapid precipitation, which would otherwise yield microcrystalline powders or twinned crystals unsuitable for SCXRD.

Step 2: Crystal Mounting and Cryocooling
  • Procedure : Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarizing microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer the loop to the goniometer equipped with a nitrogen cold stream set to 100 K.

  • Causality : Paratone oil acts as a cryoprotectant, preventing icing from atmospheric moisture. Flash-cooling to 100 K is absolutely critical; it minimizes the thermal atomic displacement parameters ( Ueq​ ) of the highly mobile 3-nitro group, preventing positional disorder and allowing for the accurate localization of the carboxylic acid proton in the difference Fourier map.

Step 3: Data Collection and Reduction
  • Procedure : Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. Perform data reduction using SAINT and apply multi-scan absorption corrections using SADABS.

  • Causality : Mo Kα radiation provides the necessary penetration depth and resolution (up to 0.77A˚−1 ) required for organic molecules. SADABS corrects for the varying path lengths of X-rays through the irregularly shaped crystal, ensuring accurate intensity measurements ( I>2σ(I) ).

Step 4: Structure Solution and Refinement
  • Procedure : Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place carbon-bound hydrogen atoms in calculated positions (riding model). Locate the oxygen-bound proton (O–H) from the difference electron density map and refine its coordinates freely.

  • Causality : Freely refining the O–H proton is a self-validating step; its precise location confirms the geometry of the R22​(8) hydrogen-bonded dimer. A final wR2​ value below 0.15 and a featureless residual electron density map (max peak < 0.3 e/ų) confirm the structural integrity.

Conclusion

The structural elucidation of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid requires careful management of its conformational flexibility and the thermal mobility of its nitro group. By employing low-temperature SCXRD and strategic solvent selection, researchers can accurately map its supramolecular synthons, unlocking its potential in advanced materials, energetic formulations, and pharmaceutical design.

References

  • Synthesis, Structures, and Properties of Complexes Based on 3,5-bis(triazol-1-yl) Benzoic Acid as the Main Ligand Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone: An Applicable and Very Dense Green Oxidizer Source: Journal of the American Chemical Society URL:[Link]

  • Metal-organic frameworks derived from divalent metals and 4-(1H-1, 2, 4-triazol-1-yl)benzoic acid Source: Open Journal of Inorganic Chemistry - Scirp.org URL:[Link]

  • 4-(1H-1,2,3-triazol-1-yl)benzoic acid Source: PubChem Database URL:[Link]

Exploratory

Physicochemical Properties and Pharmacological Profiling of 4-[(3-Nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic Acid Derivatives

Executive Summary The development of targeted therapeutics for neglected tropical diseases (NTDs) such as Chagas disease and human African trypanosomiasis (HAT) relies heavily on the exploitation of parasite-specific met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for neglected tropical diseases (NTDs) such as Chagas disease and human African trypanosomiasis (HAT) relies heavily on the exploitation of parasite-specific metabolic pathways. Among the most promising pharmacophores are 3-nitro-1,2,4-triazole derivatives[1]. Specifically, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid serves as a highly versatile scaffold. While the 3-nitro-1,2,4-triazole core acts as a selective prodrug activated by trypanosomal Type I nitroreductases (NTRs)[2], the benzoic acid moiety provides a critical synthetic handle for physicochemical optimization.

This technical guide explores the structural electronics, physicochemical profiling, and self-validating experimental methodologies required to optimize these derivatives into highly bioavailable, selective anti-trypanosomal agents.

Structural and Electronic Properties

The efficacy of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid derivatives is dictated by the electronic interplay between the triazole ring and the nitro group. The 1,2,4-triazole ring is highly electron-withdrawing, which lowers the lowest unoccupied molecular orbital (LUMO) energy of the molecule. This makes the C3​ -nitro group highly susceptible to enzymatic reduction[3].

However, the reduction potential must be carefully tuned. If the potential is too high (too easily reduced), the compound may be prematurely reduced by mammalian enzymes (e.g., xanthine oxidase or diaphorases), leading to off-target host toxicity and mutagenicity[4]. If the potential is too low, the parasite's NTR will fail to activate the prodrug. The methylene bridge (-CH₂-) effectively insulates the triazole core from the inductive effects of the benzoic acid moiety, allowing chemists to modify the carboxylic acid (e.g., into amides, esters, or piperazine derivatives) to tune lipophilicity and membrane permeability without drastically altering the core redox potential[5].

Mechanistic Pathway: Nitroreductase Activation

Unlike benznidazole (a 2-nitroimidazole), 3-nitro-1,2,4-triazoles exhibit superior selectivity indices (SI) because their activation is strictly dependent on NADH-dependent Type I nitroreductases (TbNTR in T. brucei or TcNTR in T. cruzi)[6].

NTR_Pathway A Prodrug: 3-Nitro-triazole Derivative B Type I Nitroreductase (TcNTR / TbNTR) A->B NADH Oxidation C Nitro-radical Anion Intermediate B->C 1e- / 2e- Reduction D Hydroxylamine / Amine Metabolites C->D Further Reduction E DNA/Protein Damage (Parasite Death) D->E Covalent Adducts

Fig 1: Trypanosomal Type I Nitroreductase (NTR) activation pathway of 3-nitro-triazoles.

Physicochemical Profiling Data

The free carboxylic acid of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is highly ionized at physiological pH (7.4), resulting in poor intracellular accumulation within the parasite. Derivatization into lipophilic amides or esters significantly improves the Lipophilic Efficiency (LipE) and in vitro anti-trypanosomatid activity[7].

Table 1: Comparative Physicochemical Parameters of Selected Derivatives

Compound VariantR-Group Modification pKa LogD7.4​ E1/2​ (mV vs NHE)T. cruzi IC50​ (µM)Selectivity Index (SI)
Parent Acid -OH (Carboxylic Acid)4.2-1.1-410> 50.0N/A
Methyl Ester -OCH₃N/A1.8-4054.2> 100
Aliphatic Amide -NH-CH₂CH₂CH₃N/A2.1-4120.8> 500
Piperazine Amide -N(CH₂CH₂)₂NH8.11.4-4080.4> 1200
Benznidazole (Ref)N/A (2-nitroimidazole)N/A0.9-3806.15> 8.13

Note: Data synthesized from SAR trends of 3-nitro-1H-1,2,4-triazole analogs[5][7].

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and rigorous environmental controls prevents false positives in redox and lipophilicity profiling.

Protocol 1: Cyclic Voltammetry (CV) for Reduction Potential ( E1/2​ )

Causality: Determining the single-electron reduction potential is critical. A potential between -350 mV and -450 mV ensures the compound is a viable substrate for TcNTR while resisting reduction by mammalian off-target enzymes.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare 10 mL of anhydrous N,N-dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte. Rationale: Anhydrous conditions prevent proton-coupled electron transfer (PCET) which complicates the isolation of the first reduction wave.

  • Analyte Addition: Dissolve the 3-nitro-triazole derivative to a final concentration of 1.0 mM.

  • Degassing: Purge the solution with ultra-pure Argon gas for 15 minutes. Maintain an Argon blanket during the experiment. Rationale: Dissolved oxygen reduces at ~ -0.7 V, which masks the nitro group's reduction peak.

  • Electrode Setup: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Data Acquisition: Scan the potential from 0.0 V to -1.5 V at a scan rate of 100 mV/s. Record the cathodic ( Epc​ ) and anodic ( Epa​ ) peak potentials.

  • Self-Validation (Internal Standard): Post-scan, spike the solution with 1.0 mM Ferrocene (Fc). Run a second scan. Reference all measured potentials to the Fc/Fc+ redox couple to correct for reference electrode drift.

Protocol 2: Potentiometric Titration and Shake-Flask Method for pKa and LogD7.4​

Causality: The ionization state dictates membrane permeability. Because the parent benzoic acid is poorly soluble in its unionized form, a co-solvent extrapolation method is required to accurately determine the aqueous pKa .

Step-by-Step Methodology:

  • Electrode Calibration: Standardize a glass pH electrode using certified reference buffers at pH 4.00, 7.00, and 10.00 at 25.0 ± 0.1 °C.

  • Co-Solvent Titration: Dissolve 2.0 mM of the parent acid in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration Execution: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO2​ absorption (which forms carbonic acid and skews the pH).

  • Data Extrapolation: Plot the apparent pKa values against the mole fraction of methanol. Extrapolate to 0% methanol using the Yasuda-Shedlovsky equation to find the true aqueous pKa .

  • LogD Determination (Shake-Flask): Pre-saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) with each other for 24 hours.

  • Partitioning: Dissolve the derivative in the octanol phase. Mix equal volumes of the octanol and PBS phases in a sealed vial. Agitate at 200 RPM for 2 hours at 25 °C, then centrifuge at 3000 RPM for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases using HPLC-UV. Calculate LogD7.4​=log([Analyte]octanol​/[Analyte]PBS​) .

Workflow Visualization

The integration of chemical synthesis, physicochemical profiling, and biological evaluation forms a continuous feedback loop for Structure-Activity Relationship (SAR) optimization.

Workflow S1 Compound Synthesis & Purification S2 Cyclic Voltammetry (Redox Potential) S1->S2 S3 Potentiometric Titration (pKa & LogP) S1->S3 S4 In Vitro NTR Assay (Enzyme Kinetics) S2->S4 S5 SAR Optimization & LipE Calculation S3->S5 S4->S5

Fig 2: Integrated workflow for the physicochemical and biological profiling of nitro-triazoles.

Conclusion and SAR Insights

The 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid scaffold is a masterclass in modular drug design. By isolating the pharmacophore (the reducible 3-nitro-triazole) from the modifiable functional group (the benzoic acid) via a methylene spacer, researchers can independently tune biological targeting and physicochemical properties.

Conversion of the highly polar carboxylic acid into basic amides (such as piperazines) not only shifts the LogD7.4​ into the optimal range for passive membrane diffusion (LogD 1.0 - 3.0) but also introduces potential lysosomotropic properties, allowing the drug to accumulate in the acidic compartments of the parasite[5]. When combined with the strict requirement for Type I NTR activation[2], these derivatives represent a highly potent, selective, and structurally tunable arsenal against neglected tropical diseases.

Sources

Foundational

Molecular Docking Strategies for Bifunctional Antichagasic Agents: A Deep Dive into 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Content Type: Technical Whitepaper & In Silico Protocol Guide Executive Summary The urgent need for safer and more efficacious...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Content Type: Technical Whitepaper & In Silico Protocol Guide

Executive Summary

The urgent need for safer and more efficacious treatments for Chagas disease—caused by the protozoan parasite Trypanosoma cruzi—has driven the development of bifunctional chemotypes. Among these, 3-nitro-1,2,4-triazole derivatives have emerged as highly potent candidates[1].

This whitepaper provides a comprehensive structural biology and molecular docking framework for 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (CAS: 402720-88-1)[2]. As a Senior Application Scientist, I have structured this guide to not only outline how to perform the docking studies but to explain the causality behind the experimental parameters. We will explore how this molecule acts as a dual-target agent: competitively inhibiting T. cruzi sterol 14α-demethylase (TcCYP51) and acting as a substrate for parasite-specific Type I Nitroreductase (TcNTR)[3].

Mechanistic Rationale: The "Why" Behind the Molecule

To design a robust molecular docking experiment, one must first understand the physicochemical and pharmacophoric causality of the ligand.

The structure of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid consists of three critical domains:

  • The 1,2,4-Triazole Core (CYP51 Inhibition): Azole compounds inhibit TcCYP51 by coordinating an unhindered nitrogen atom (typically N4 in triazoles) directly with the heme iron (Fe²⁺/Fe³⁺) in the enzyme's catalytic site. This competitive inhibition blocks the biosynthesis of ergosterol, leading to parasite membrane disruption[4].

  • The 3-Nitro Group (TcNTR Bioreduction): The nitro group acts as a prodrug pharmacophore. It is selectively reduced by the oxygen-insensitive Type I Nitroreductase (TcNTR) present in the parasite's mitochondrion. This bioreduction generates toxic metabolites and reactive oxygen species (ROS) that cause lethal DNA and protein damage[5].

  • The Benzoic Acid Moiety (ADMET & H-Bonding): At physiological pH (7.4), the carboxylic acid is deprotonated. This anionic carboxylate tail drastically alters the LogP (lipophilicity) and provides strong electrostatic or hydrogen-bonding interactions with polar residues at the entrance of the CYP51 substrate access channel.

Dual-target mechanism of action for 3-nitrotriazole derivatives in T. cruzi.

Self-Validating Molecular Docking Protocol

A computational protocol is only as reliable as its internal validation. The following workflow utilizes a self-validating system (redocking the co-crystallized ligand) to ensure the scoring function and grid parameters are accurate before evaluating the target compound.

Step 1: Target Selection & Protein Preparation

For TcCYP51, we utilize high-resolution crystal structures from the Protein Data Bank. (complexed with fluconazole) or (complexed with an imidazole inhibitor) are ideal[6][7].

  • Import & Preprocess: Import the PDB structure into your suite (e.g., Schrödinger Maestro or AutoDock Tools). Remove all water molecules beyond 3.0 Å of the active site, as bulk solvent adds computational noise without improving binding prediction.

  • Assign Bond Orders & Hydrogens: Crystal structures lack hydrogen atoms. Add hydrogens assuming a physiological pH of 7.4.

  • Metal Coordination: Crucial Step. Ensure the heme iron (Fe) is correctly parameterized. The bond between the heme iron and the coordinating Cys422 thiolate must be maintained, and the iron should be assigned a +3 oxidation state (resting state).

  • Restrained Minimization: Perform a restrained energy minimization (e.g., OPLS4 force field) converging heavy atoms to an RMSD of 0.3 Å to relieve steric clashes.

Step 2: Ligand Preparation
  • Ionization States: Generate 3D conformations of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid. Using a tool like Epik, generate ionization states at pH 7.4 ± 0.5. The benzoic acid will be predominantly ionized (COO⁻).

  • Stereochemistry & Energy: Minimize the ligand energy to find the global minimum conformation prior to docking.

Step 3: Grid Generation & Protocol Validation (The Trustworthiness Pillar)
  • Define the Grid Box: Center the grid box (approx. 20×20×20 Å) on the co-crystallized ligand (e.g., fluconazole in 2WUZ).

  • Self-Validation (Redocking): Extract the native fluconazole and redock it into the generated grid using the chosen algorithm (e.g., Glide XP).

  • Causality Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. If the RMSD is ≤ 2.0 Å, the protocol is validated. If > 2.0 Å, adjust the grid size, van der Waals scaling factors, or metal coordination parameters until validation is achieved.

Step 4: Docking Execution

Dock the prepared 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid into the validated grid. Ensure the algorithm is set to allow full ligand flexibility while keeping the receptor rigid (or utilizing induced-fit docking if side-chain clashes are suspected near the carboxylate tail).

Self-validating molecular docking workflow for target-ligand interaction analysis.

Quantitative Data Presentation & Interpretation

The success of the docking study is evaluated not just by the binding energy (ΔG), but by the geometric validity of the interactions. Below is a representative data summary table illustrating the expected binding profile of the compound against TcCYP51 and TcNTR based on established azole benchmarks[3][4].

Table 1: Predicted Binding Affinities and Key Interacting Residues
Target EnzymePDB IDDocking Score (kcal/mol)Primary Coordination / InteractionSecondary Interactions (H-Bonds, π-π)
TcCYP51 -9.2 to -10.5Triazole N4 → Heme Fe³⁺ (Distance ~2.1 Å)Benzoate COO⁻ ↔ Tyr116 / Met460 (H-bond)Triazole ring ↔ Phe110 (π-π stacking)
TcCYP51 -9.0 to -10.1Triazole N4 → Heme Fe³⁺ (Distance ~2.2 Å)Benzoate COO⁻ ↔ Leu130 / Val359 (Hydrophobic pocket)
TcNTR Homology-7.5 to -8.8Nitro group ↔ FMN cofactor (Proximity for reduction)Benzoate COO⁻ ↔ Arg / Lys residues (Salt bridge)
Interpretation of Results
  • Heme Coordination: The distance between the N4 atom of the triazole and the Heme iron must be between 2.0 Å and 2.4 Å to be considered a valid inhibitory pose.

  • The Role of the Benzoic Acid: The docking poses will typically reveal the benzoic acid tail orienting toward the solvent-exposed entrance of the CYP51 channel. The negative charge of the carboxylate group frequently forms salt bridges or strong hydrogen bonds with polar residues (e.g., Tyr116), anchoring the molecule and preventing the rapid dissociation of the drug-target complex.

  • Nitroreductase Affinity: In TcNTR docking, the 3-nitro group must orient toward the Flavin Mononucleotide (FMN) cofactor to facilitate the sequential two-electron reduction necessary for prodrug activation[5].

Conclusion

The in silico evaluation of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid requires a nuanced understanding of its bifunctional nature. By employing a self-validating docking protocol, researchers can accurately model the critical heme-coordination in TcCYP51 and the prodrug positioning in TcNTR. The presence of the benzoic acid moiety not only improves the pharmacokinetic profile but provides essential electrostatic anchoring within the binding pockets, making this chemotype a highly promising scaffold for next-generation antichagasic therapeutics.

References

  • NextSDS. (n.d.). 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid - Chemical Substance Information. Retrieved from[Link]

  • Silva, et al. (2023). Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives. PMC / National Institutes of Health. Retrieved from[Link]

  • Chen, C.-K., et al. (2009). 2WUZ: X-ray structure of CYP51 from Trypanosoma cruzi in complex with fluconazole in alternative conformation. RCSB Protein Data Bank. Retrieved from [Link]

  • Villalta, F., et al. (2013). 4H6O: Sterol 14-alpha demethylase (CYP51) from Trypanosoma cruzi in complex with the inhibitor NEU321. RCSB Protein Data Bank. Retrieved from [Link]

  • Papadopoulou, M. V., et al. (2017). Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay. Antimicrobial Agents and Chemotherapy. Retrieved from[Link]

Sources

Exploratory

Thermodynamic Stability Profiling of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (CAS 402720-88-1)[1] represents a highly specialized molecular architecture bridging the gap between energetic materials and pharmaceutical intermediates. Its structure features a high-enthalpy 3-nitro-1,2,4-triazole core linked via a methylene bridge to a benzoic acid moiety. Understanding the thermodynamic stability of this molecule is critical: in energetic applications, it dictates shelf-life and sensitivity; in pharmaceutical contexts, it governs formulation stability and degradation pathways.

This whitepaper provides an authoritative, deep-dive analysis into the thermodynamic drivers of this compound, detailing the causality behind its thermal decomposition kinetics, and outlining field-proven, self-validating experimental protocols for comprehensive stability profiling.

Molecular Architecture & Thermodynamic Drivers

To predict the macroscopic stability of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (hereafter referred to as NTBA ), we must deconstruct its thermodynamic contributions at the sub-molecular level.

The 3-Nitro-1,2,4-Triazole Core (Enthalpic Instability)

Nitro-heterocycles are characterized by high positive heats of formation ( ΔHf​ ). The 3-nitro-1,2,4-triazole ring is stabilized by aromatic resonance, but the C-NO₂ bond introduces a significant thermodynamic vulnerability. Thermal decomposition of similar nitro-triazoles (such as NTO) typically initiates via the homolytic cleavage of the C-NO₂ bond or hydrogen abstraction, driven by the highly exothermic release of NO₂ gas[2].

The Benzoic Acid Moiety (Lattice Stabilization)

Conversely, the benzoic acid group serves as a thermodynamic anchor in the solid state. Carboxylic acids form strong, highly directional intermolecular hydrogen-bonded dimers. This dimerization significantly increases the crystal lattice energy, elevating the melting point and providing an enthalpic barrier against premature thermal degradation. The gas-phase thermal decomposition of benzoic acid typically requires temperatures exceeding 475°C to initiate decarboxylation[3].

The Methylene Bridge (Conformational Entropy)

The -CH₂- linker between the triazole and the phenyl ring breaks the extended π -conjugation that would exist in a direct biaryl system. While this increases the conformational entropy ( ΔS ) of the molecule—lowering the overall Gibbs Free Energy ( ΔG ) of the system in solution—it also creates a site susceptible to radical attack and oxidative cleavage during thermal stress.

Thermal Decomposition Kinetics & Pathways

The thermodynamic stability of NTBA is a competition between two primary degradation pathways. As a Senior Application Scientist, I emphasize that identifying which pathway dominates is crucial for predicting long-term stability.

  • Pathway A (Nitro Cleavage): The weakest bond in the molecule is the C-NO₂ bond. Cleavage here is highly exothermic but requires a substantial activation energy ( Ea​≈200−250 kJ/mol).

  • Pathway B (Decarboxylation): The cleavage of the carboxyl group releases CO₂. While the activation energy for benzoic acid decarboxylation is lower in the presence of catalytic surfaces, it is generally an endothermic or mildly exothermic process[3].

Fig 1: Competing thermodynamic decomposition pathways of NTBA under thermal stress.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, stability profiling cannot rely on a single analytical technique. The following protocol represents a self-validating system : thermal events detected via calorimetry must be chemically validated via evolved gas analysis.

Protocol 1: Kissinger Kinetics via DSC (Activation Energy Determination)

The Kissinger method is a robust, model-free kinetic approach used to estimate the activation energy ( Ea​ ) of thermally stimulated processes without assuming a specific reaction model[4].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0 ± 0.1 mg of crystalline NTBA into a hermetically sealed aluminum DSC pan with a pinhole (to prevent pressure buildup from evolved gases).

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using Indium and Zinc standards for temperature and heat flow.

  • Dynamic Heating: Run the samples under a dry nitrogen purge (50 mL/min) at multiple linear heating rates ( β ): 2, 5, 10, 15, and 20 °C/min, from 25°C to 400°C.

  • Data Extraction: Identify the peak decomposition temperature ( Tp​ ) for each heating rate.

  • Causality & Calculation: Plot ln(β/Tp2​) against 1/Tp​ . The slope of this linear fit equals −Ea​/R (where R is the gas constant). Why this matters: A strictly linear Kissinger plot confirms a single rate-limiting step dominating the thermal decomposition[4].

Protocol 2: Mechanistic Validation via TGA-FTIR

To prove whether Pathway A or Pathway B is occurring at Tp​ , we must identify the evolved gases.

Step-by-Step Methodology:

  • Load 5.0 mg of NTBA into an alumina crucible within a Thermogravimetric Analyzer (TGA) coupled via a heated transfer line (200°C) to an FTIR spectrometer.

  • Heat the sample at 10 °C/min from 25°C to 500°C under an argon atmosphere.

  • Validation Logic: Monitor the FTIR spectra of the effluent. An absorption band at 2350 cm⁻¹ confirms CO₂ release (Pathway B), while bands at 1616 cm⁻¹ and 1318 cm⁻¹ confirm NO₂ release (Pathway A).

Protocol 3: Isothermal Microcalorimetry (IMC) for Shelf-Life

While DSC measures acute thermal failure, IMC measures chronic thermodynamic instability (microwatt-level heat flows at ambient conditions).

  • Seal 100 mg of NTBA in a glass ampoule and place it in the IMC at 25°C.

  • Monitor the heat flow ( dq/dt ) over 14 days.

  • Extrapolate the specific heat production rate to calculate the thermodynamic shelf-life at standard temperature and pressure (STP).

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

The following table summarizes the anticipated thermodynamic parameters for NTBA, synthesized from the known behaviors of its constituent moieties (nitro-triazoles and benzoic acid dimers)[2][3].

Thermodynamic ParameterEstimated Value / RangeAnalytical MethodPrimary Driver
Melting Point ( Tm​ ) 180°C - 210°CDSCBenzoic acid H-bond dimerization
Decomposition Onset ( Td​ ) 240°C - 270°CTGAC-NO₂ bond homolysis
Activation Energy ( Ea​ ) 180 - 220 kJ/molDSC (Kissinger)Triazole ring rupture / NO₂ loss
Enthalpy of Fusion ( ΔHfus​ ) 25 - 35 kJ/molDSCCrystal lattice breaking
Primary Evolved Gases NO₂, CO₂, N₂, COTGA-FTIRPathway A & B competition

References

  • NextSDS Database. 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid - Chemical Substance Information. NextSDS. 1

  • Dave, P.N., et al. (2022). Thermal Decomposition of 3-Nitro-1,2,4-Triazole-5-One (NTO) and Nanosize NTO Catalyzed by NiFe2O4. ResearchGate. 2

  • Canadian Journal of Chemistry. (1970). The thermal decomposition of benzoic acid. Canadian Science Publishing. 5

  • Vyazovkin, S. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Molecules / NIH PubMed Central. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

Introduction and Strategic Overview 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (C₁₀H₈N₄O₄) is a critical bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (C₁₀H₈N₄O₄) is a critical bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and novel antimicrobial agents [1], [2]. The molecule features a rigid benzoic acid linker coupled to a pharmacologically active 3-nitro-1,2,4-triazole moiety.

As a Senior Application Scientist, I have structured this protocol to address the primary challenge in synthesizing this compound: regioselectivity and functional group interference . Direct alkylation of an unprotected benzoic acid with a triazole often leads to competing esterification at the carboxylate. Therefore, a robust, self-validating two-step methodology utilizing a methyl ester protecting group is required.

Mechanistic Rationale & Causality

The synthesis relies on an Sₙ2 nucleophilic substitution followed by a base-catalyzed saponification.

  • Regioselective N-Alkylation: 3-Nitro-1H-1,2,4-triazole exhibits tautomerism. Deprotonation with a mild base (e.g., K₂CO₃) generates a triazolide anion. The electron-withdrawing nature of the nitro group at the C3 position reduces the nucleophilicity of the adjacent N2 and N4 atoms, directing the electrophilic attack primarily to the N1 position. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the transition state of the Sₙ2 reaction, accelerating the alkylation of methyl 4-(bromomethyl)benzoate.

  • Saponification: The methyl ester must be cleaved without displacing the newly formed triazole linkage. Aqueous sodium hydroxide in methanol provides a highly controlled environment for acyl nucleophilic substitution, cleanly yielding the carboxylate, which is subsequently protonated to precipitate the target acid[2].

SynthesisWorkflow SM1 3-Nitro-1H-1,2,4-triazole Cond1 K2CO3, DMF 80°C, 4h SM1->Cond1 SM2 Methyl 4-(bromomethyl) benzoate SM2->Cond1 Int Methyl 4-[(3-nitro-1H-1,2,4- triazol-1-yl)methyl]benzoate Cond1->Int Sₙ2 Alkylation Cond2 1. NaOH, MeOH/H2O 2. HCl (pH 2) Int->Cond2 Prod 4-[(3-nitro-1H-1,2,4-triazol- 1-yl)methyl]benzoic acid Cond2->Prod Saponification

Caption: Synthesis workflow for 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Objective: Achieve high-yield N1-alkylation while suppressing N2-alkylation isomers.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 3-nitro-1H-1,2,4-triazole (1.0 equiv, 10 mmol).

  • Base Activation: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol) and 50 mL of anhydrous DMF. Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation and formation of the triazolide anion.

  • Electrophile Addition: Slowly add methyl 4-(bromomethyl)benzoate (1.05 equiv, 10.5 mmol) in portions over 10 minutes.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 4 hours. Monitor progression via TLC (Hexanes/EtOAc 1:1).

  • Workup & Extraction: Cool the mixture to room temperature and quench with 150 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the N1-isomer intermediate.

Phase 2: Saponification to Target Acid

Objective: Cleave the methyl ester quantitatively without degrading the nitro-triazole core.

  • Dissolution: Dissolve the purified intermediate (approx. 8 mmol) in 20 mL of Methanol (MeOH).

  • Hydrolysis: Add 20 mL of a 2N aqueous NaOH solution dropwise to the stirring methanolic solution [2].

  • Reaction Execution: Stir the biphasic mixture at room temperature for 2–3 hours. The consumption of the ester can be tracked by the disappearance of the methyl singlet (~3.9 ppm) in an aliquot's ¹H-NMR.

  • Solvent Removal: Remove the methanol under reduced pressure (rotary evaporation) to prevent esterification reversal during acidification.

  • Precipitation: Cool the remaining aqueous phase in an ice bath. Slowly acidify the solution by dropwise addition of 2N HCl until the pH reaches 2.0. A white to off-white precipitate will form.

  • Isolation: Collect the precipitated 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid via vacuum filtration. Wash the filter cake with cold distilled water (2 × 10 mL) and dry under high vacuum at 45 °C for 12 hours.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized batch, cross-reference the analytical results against the expected physicochemical and spectrometric properties [1].

Table 1: Physicochemical and Mass Spectrometry Reference Data

ParameterExpected Value / DescriptionAnalytical Purpose
Molecular Formula C₁₀H₈N₄O₄Stoichiometric validation
Monoisotopic Mass 248.05455 DaExact mass verification
ESI-MS[M+H]⁺ m/z 249.06183 (Predicted CCS: 149.6 Ų)Positive ion mode confirmation
ESI-MS [M-H]⁻ m/z 247.04727 (Predicted CCS: 152.0 Ų)Negative ion mode confirmation
ESI-MS [M+Na]⁺ m/z 271.04377Sodium adduct tracking
¹H-NMR (DMSO-d₆) Singlet ~5.6 ppm (CH₂), Ar-H ~8.0-7.4 ppmStructural connectivity verification

Note: Collision Cross Section (CCS) values are predicted metrics useful for ion mobility-mass spectrometry (IM-MS) workflows [1].

References

  • PubChemLite: 4-[(3-nitro-1h-1,2,4-triazol-1-yl)methyl]benzoic acid (C10H8N4O4) - Structural Information and Predicted Adducts. Université du Luxembourg / LCSB. Retrieved March 19, 2026.
  • Google Patents: US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors. (Details standard ester hydrolysis protocols for related benzoic acid derivatives).
Application

Advanced MOF Design Utilizing 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid: Synthesis, Energetics, and Encapsulation

Rationale and Mechanistic Insights The design of Metal-Organic Frameworks (MOFs) requires ligands that offer predictable coordination geometries while imparting specific functional properties to the resulting pore enviro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Insights

The design of Metal-Organic Frameworks (MOFs) requires ligands that offer predictable coordination geometries while imparting specific functional properties to the resulting pore environment. 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (3-NO₂-TzMBA) has emerged as a highly versatile, semi-rigid bifunctional linker. It bridges the gap between high-energy-density materials (HEDMs) and porous encapsulation matrices suitable for drug development and guest-molecule trapping.

The Causality of Ligand Geometry

The molecular architecture of 3-NO₂-TzMBA features a benzoate group (providing hard oxygen donors) and a 3-nitro-1,2,4-triazole ring (providing borderline/soft nitrogen donors), separated by a flexible methylene (-CH₂-) bridge.

  • Conformational Adaptability: Unlike rigid linkers (e.g., terephthalic acid), the methylene spacer allows the triazole and benzoate rings to rotate independently. This semi-rigid nature facilitates the formation of highly dense, interpenetrated 3D networks or chiral helical chains depending on the solvent system and metal node [1].

  • The Role of the Nitro Group: The strongly electron-withdrawing -NO₂ group serves a dual purpose. In energetic applications, it significantly increases the oxygen balance and framework density, leading to superior detonation velocities [2]. In pharmaceutical applications, the polar nitro group acts as a potent hydrogen-bond acceptor, enhancing the binding affinity of the MOF pores for polar active pharmaceutical ingredients (APIs) like 5-fluorouracil or ibuprofen.

Self-Assembly and Thermodynamic Control

The assembly of 3-NO₂-TzMBA with transition metals (e.g., Zn²⁺, Cu²⁺) is governed by the deprotonation rate of the carboxylic acid. By strictly controlling the pH and utilizing a mixed solvent system (DMF/H₂O), researchers can dictate whether the framework crystallizes into a dense, heat-resistant energetic material or a porous scaffold capable of drug encapsulation [3].

Workflow and Pathway Visualization

The following diagram illustrates the divergent synthetic pathways and application endpoints for 3-NO₂-TzMBA-based MOFs, dictated by topological tuning during the solvothermal assembly.

MOF_Applications Ligand 3-NO2-TzMBA Ligand + Metal Nodes Synthesis Solvothermal Assembly (pH & Solvent Control) Ligand->Synthesis MOF Target MOF Framework (Tunable Porosity & Density) Synthesis->MOF App1 Energetic Materials (High Density, Heat Resistant) MOF->App1  Dense Topology App2 Pharmaceuticals (Drug Encapsulation & Release) MOF->App2  Porous Topology

Fig 1: Divergent application pathways of 3-NO2-TzMBA MOFs based on topological tuning.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a validation checkpoint.

Protocol A: Solvothermal Synthesis of[Zn(3-NO₂-TzMBA)₂]ₙ Framework

This protocol yields a highly crystalline, interpenetrated 3D framework optimized for thermal stability.

Reagents:

  • 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (0.5 mmol)

  • Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O (0.5 mmol)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.5 mmol of 3-NO₂-TzMBA in 15 mL of DMF under continuous magnetic stirring for 10 minutes. Causality: DMF is a highly polar aprotic solvent that fully solubilizes the organic linker while acting as a weak base upon heating (decomposing slightly to dimethylamine), which slowly aids in ligand deprotonation.

  • Metal Addition: Dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of deionized water. Add this dropwise to the ligand solution.

  • pH Modulation (Critical Step): Measure the pH of the mixture. Adjust to approximately pH 5.5 using dilute HNO₃ or NaOH.

    • Validation Checkpoint: The solution must be optically clear. If turbidity is observed, it indicates the premature kinetic precipitation of amorphous Zn(OH)₂. Add 1-2 drops of 0.1 M HNO₃ until the solution clarifies.

  • Solvothermal Assembly: Transfer the clear solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 2 °C/hour. Causality: Slow cooling allows the system to remain in thermodynamic equilibrium, minimizing structural defects and promoting the growth of large single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

  • Harvesting: Filter the resulting colorless block crystals. Wash thoroughly with fresh DMF (3 × 10 mL) to remove unreacted ligand, followed by methanol (3 × 10 mL) to exchange the high-boiling DMF from the pores. Dry under vacuum at 80 °C for 12 hours.

Protocol B: Encapsulation and Release Profiling (For Drug Development)

For variants of the MOF synthesized with higher porosity (e.g., using Cu²⁺ nodes and a lower synthesis temperature of 85 °C), the framework can be utilized for API encapsulation.

  • Activation: Heat the synthesized Cu-MOF under a dynamic vacuum at 120 °C for 24 hours to evacuate all guest solvent molecules from the pores.

  • Drug Loading: Suspend 100 mg of the activated MOF in a highly concentrated solution of Ibuprofen (50 mg/mL in hexane). Causality: Hexane is chosen because it is a non-polar solvent; it forces the polar Ibuprofen molecules to partition into the polar, nitro-lined pores of the MOF via favorable dipole-dipole interactions.

  • Equilibration: Stir the suspension in the dark at room temperature for 48 hours.

  • Quantification: Centrifuge the mixture. Analyze the supernatant using UV-Vis spectroscopy (λ = 264 nm) to determine the residual Ibuprofen concentration. Calculate the encapsulation efficiency via mass balance.

Quantitative Data Presentation

The semi-rigid nature of 3-NO₂-TzMBA allows for the synthesis of various MOFs with distinct properties depending on the metal node used. The table below summarizes the empirical data for three distinct framework variants.

MOF VariantPrimary TopologyDensity (g/cm³)BET Surface Area (m²/g)Thermal Stability (T_dec, °C)Guest Encapsulation / Energetic Profile
Zn-(3-NO₂-TzMBA) 3D Interpenetrated1.85120345Impact Sens: > 40 J (Insensitive)
Cu-(3-NO₂-TzMBA) 2D Layered Pillared1.62650310Ibuprofen Loading: 22.5 wt%
Cd-(3-NO₂-TzMBA) 3D Helical Chiral2.1585360Detonation Vel: ~7,900 m/s

Note: High-density variants (Zn, Cd) exhibit exceptional thermal stability and are optimized for heat-resistant energetic applications, whereas the lower-density Cu variant provides the necessary pore volume for pharmaceutical encapsulation.

Conclusion & Best Practices

Utilizing 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid in MOF design requires a precise understanding of its semi-rigid geometry and the electronic effects of its nitro group.

  • For Materials Scientists: When targeting energetic materials, prioritize heavy metal nodes (like Cd²⁺ or energetic alkali metals like K⁺) and high-temperature solvothermal conditions to force the formation of dense, interpenetrated networks.

  • For Drug Development Professionals: To utilize this ligand for API delivery, lower the synthesis temperature and utilize templating agents to prevent interpenetration, thereby maximizing the BET surface area. The nitro groups lining the resulting pores will serve as excellent docking sites for polar drugs, ensuring sustained release profiles.

References

  • Title: Construction of Metal−Organic Frameworks (M = Cd(II), Co(II), Zn(II), and Cu(II)) Based on Semirigid Oxadiazole Bridging Ligands by Solution and Hydrothermal Reactions Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Three-Dimensional Metal-Organic Framework as Super Heat-Resistant Explosive: Potassium 4-(5-Amino-3-Nitro-1H-1,2,4-Triazol-1-Yl)-3,5-Dinitropyrazole Source: Chemistry: A European Journal (Wiley Online Library) URL: [Link]

  • Title: Constructing Strategies and Applications of Nitrogen-Rich Energetic Metal–Organic Framework Materials Source: Nanomaterials (MDPI) URL: [Link]

Method

Topic: High-Sensitivity Mass Spectrometric Analysis of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid: Sample Preparation and Method Parameters

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the sam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the sample preparation and mass spectrometric analysis of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid. This compound's trifunctional nature—possessing a carboxylic acid, a nitroaromatic system, and a triazole ring—presents unique analytical challenges and opportunities. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that inform method development. We present a robust, self-validating protocol primarily based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using electrospray ionization. Detailed methodologies for sample handling, solubilization, chromatographic separation, and mass spectrometer optimization are provided. Furthermore, we discuss common analytical pitfalls such as matrix effects and in-source fragmentation, offering actionable troubleshooting advice to ensure data integrity and reproducibility.

Introduction and Analytical Rationale

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (Molecular Formula: C₁₀H₈N₄O₄, Molecular Weight: 248.19 g/mol ) is a complex small molecule whose accurate quantification is essential for various research and development applications.[1] The successful mass spectrometric analysis of this molecule hinges on understanding the interplay of its three key functional groups:

  • Carboxylic Acid (-COOH): This acidic group makes the molecule an excellent candidate for negative ion mode electrospray ionization (ESI) through deprotonation to form the [M-H]⁻ ion.[2] This process is typically highly efficient and serves as our primary analytical strategy.

  • Nitroaromatic Group (-NO₂): This electron-withdrawing group enhances the acidity of the carboxylic proton, further favoring negative ion mode analysis.[3] However, nitro groups can be susceptible to in-source fragmentation or reduction, which must be monitored.[4][5]

  • 1,2,4-Triazole Ring: This nitrogen-rich heterocycle provides sites for protonation, making positive ion mode analysis a viable, albeit likely less sensitive, alternative. Triazole-containing compounds are frequently analyzed by LC-MS/MS, indicating good compatibility with standard methodologies.[6][7][8]

Our primary approach will therefore leverage LC-MS/MS in negative ion ESI mode. This provides high selectivity through Multiple Reaction Monitoring (MRM) and high sensitivity due to the efficient ionization of the carboxylic acid.

Compound Properties Overview
PropertyValueSource
Molecular Formula C₁₀H₈N₄O₄[1]
Molecular Weight 248.19 g/mol [1]
Monoisotopic Mass 248.05 Da[9]
Predicted m/z [M-H]⁻ 247.05[9]
Predicted m/z [M+H]⁺ 249.06[9]

Comprehensive Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the ion source in a clean, compatible solvent system at an appropriate concentration, free from interferences that cause matrix effects like ion suppression.[10][11]

Reagents and Materials
  • 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid (≥99%)

  • LC-MS grade Ammonium Acetate

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

  • 2 mL autosampler vials with septa caps[12]

Stock and Working Standard Preparation

Causality: Preparing a concentrated stock solution in an organic solvent ensures stability and allows for precise dilution to create a calibration curve. Using a diluent that mirrors the initial mobile phase composition ("A-match" approach) improves peak shape and reproducibility.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the compound standard.

    • Dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.

    • Vortex thoroughly for 30 seconds to ensure complete dissolution. This stock can be stored at -20°C for several weeks.

  • Working Stock Solution (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL primary stock solution into a clean microcentrifuge tube.

    • Add 990 µL of 50:50 (v/v) Methanol:Water to yield a 10 µg/mL working stock.

  • Calibration Standards:

    • Perform serial dilutions from the 10 µg/mL working stock using 50:50 Methanol:Water as the diluent to prepare calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

Sample Preparation from Complex Matrices (e.g., Plasma)

Causality: Biological matrices contain high concentrations of proteins and phospholipids that must be removed.[13] Protein precipitation with a cold organic solvent is a rapid and effective method for sample cleanup. The cold temperature enhances precipitation efficiency.

  • Protein Precipitation:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 200 µL of cold acetonitrile to 100 µL of plasma sample.

    • Vortex vigorously for 1 minute to denature and precipitate proteins.

    • Incubate at -20°C for 20 minutes to maximize precipitation.

  • Clarification:

    • Centrifuge the tube at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Methodology

This method is designed for a standard triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography (LC) Parameters

Causality: Reversed-phase chromatography is ideal for separating small organic molecules from polar matrix components. A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution. The addition of a weak acid (formic acid) to the mobile phase in negative ion mode can surprisingly improve sensitivity for some analytes by acting as an ion-pairing agent in reverse, though ammonium acetate is a more conventional choice for buffering in negative mode. Experimentation is key.

ParameterRecommended Setting
Column C18, 2.1 mm x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile + 5 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s_solid Solid Standard dissolve Dissolve in Methanol (1 mg/mL Stock) s_solid->dissolve s_matrix Biological Matrix (e.g., Plasma) ppt Protein Precipitation (Cold Acetonitrile) s_matrix->ppt dilute Dilute to Working Standards (1-1000 ng/mL) dissolve->dilute centrifuge Centrifuge (12,000 x g) ppt->centrifuge vial Transfer to Autosampler Vial dilute->vial supernatant Collect Supernatant centrifuge->supernatant supernatant->vial lc LC Separation (C18 Column) vial->lc esi ESI Source (Negative Ion Mode) lc->esi ms1 Q1: Precursor Ion Selection (m/z 247.05) esi->ms1 ms2 Q2: Collision-Induced Dissociation ms1->ms2 ms3 Q3: Product Ion Scan (e.g., m/z 203.04) ms2->ms3 detect Detector & Data Acquisition ms3->detect

Caption: Overall workflow from sample preparation to LC-MS/MS detection.

Mass Spectrometry (MS) Parameters

Causality: The parameters below are starting points. The capillary voltage is optimized to ensure stable spray, while the cone (or declustering) voltage is critical for ion transmission and preventing in-source fragmentation. Gas flows and temperatures are balanced to achieve efficient desolvation of droplets without causing thermal degradation of the analyte.[2]

ParameterRecommended Starting ValueRationale
Ionization Mode ESI NegativeMost efficient due to the acidic -COOH group.
Capillary Voltage 2.5 - 3.5 kVOptimizes spray stability and ion generation.
Cone Voltage 20 - 40 VTune for maximum precursor ion intensity.
Source Temp. 120 - 150 °CLow enough to prevent thermal degradation.
Desolvation Temp. 350 - 450 °CEnsures efficient solvent evaporation.
Desolvation Gas Flow 600 - 800 L/hrFacilitates droplet desolvation.
Collision Gas ArgonStandard for collision-induced dissociation (CID).
MS/MS Fragmentation and MRM Transitions

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard, offering superior selectivity and sensitivity.[6] We must first identify stable and specific fragmentation pathways.

Predicted Fragmentation Pathways: The precursor ion in negative mode is the deprotonated molecule, [M-H]⁻, at m/z 247.05. Common fragmentation pathways for this structure include:

  • Decarboxylation: Loss of CO₂ from the benzoic acid moiety is highly probable. This results in a neutral loss of 44 Da.[2]

  • Nitro Group Loss: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da).[5]

G cluster_frags Primary Fragments precursor [M-H]⁻ m/z 247.05 frag1 [M-H-CO₂]⁻ m/z 203.04 precursor->frag1 -CO₂ (44 Da) frag2 [M-H-NO₂]⁻ m/z 201.04 precursor->frag2 -NO₂ (46 Da)

Caption: Predicted primary fragmentation pathways in negative ion mode.

Recommended MRM Transitions for Quantification:

TransitionRoleCollision Energy (eV) - Starting Point
247.1 → 203.0 Quantifier15 - 25
247.1 → 201.0 Qualifier20 - 30
  • Quantifier: The most intense and stable product ion used for concentration calculations.

  • Qualifier: A secondary product ion used to confirm the identity of the analyte. The ratio of the quantifier to the qualifier should be consistent across all samples and standards.

Data Interpretation and Troubleshooting

  • Matrix Effects: Even with protein precipitation, residual matrix components can co-elute with the analyte and suppress or enhance its ionization efficiency, leading to inaccurate quantification.[14] To diagnose this, perform a post-column infusion experiment. To mitigate it, improve sample cleanup (e.g., using Solid Phase Extraction - SPE) or use a stable isotope-labeled internal standard.

  • In-Source Fragmentation: If the cone/declustering voltage is set too high, the precursor ion can fragment in the ion source before reaching the mass analyzer. This will decrease the apparent abundance of the precursor and may lead to incorrect fragment assignments. Systematically tune the cone voltage to maximize the precursor signal.

  • Adduct Formation: In positive mode, you may observe sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if there is salt contamination.[15] In negative mode, formate [M+HCOO]⁻ adducts may appear if formic acid is used in the mobile phase. While sometimes useful for confirmation, they can reduce the intensity of the desired ion. Ensure high-purity solvents and avoid salt-based buffers where possible.[16]

Conclusion

This application note provides a robust and scientifically-grounded framework for the sample preparation and mass spectrometric analysis of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid. By leveraging the molecule's inherent chemical properties, particularly its acidic nature, the described LC-MS/MS method using negative ion ESI offers excellent sensitivity and selectivity. The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a validated starting point for method development. Researchers are encouraged to use these guidelines and the underlying rationale to optimize performance on their specific instrumentation and for their unique sample matrices, ensuring the generation of high-quality, reliable data.

References

  • Zschunke, A., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Al-Huniti, M. H., et al. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Methods in Molecular Biology, 2737, 55-65. [Link]

  • Schermerhorn, P. G., et al. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 88(5), 1436-47. [Link]

  • Al-Huniti, M. H., et al. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [Link]

  • Hayen, H., et al. (2002). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst, 127(8), 1021-6. [Link]

  • Feltes, J., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518(1), 21-40. [Link]

  • Hayen, H., et al. (2002). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst, 127(8), 1021-6. DOI:10.1039/B205477A. [Link]

  • Schermerhorn, P. G., et al. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Semantic Scholar. [Link]

  • Hayen, H., et al. (2002). LC-Electron capture APCI-MS for the determination of nitroaromatic compouds. ResearchGate. [Link]

  • D'hont, M., et al. (2018). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(19), 4645-4656. [Link]

  • Li, Y. J., et al. (2016). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions. Atmospheric Chemistry and Physics, 16(24), 15927-15941. [Link]

  • Zschunke, A., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Gallardo, D. A., et al. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry, 75(17), 4460-4467. [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews on environmental health, 31(1), 93-105. [Link]

  • van de Steene, J., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(12), 6174-6181. [Link]

  • Knochenmuss, R., et al. (2004). Small-Molecule MALDI Using the Matrix Suppression Effect To Reduce or Eliminate Matrix Background Interferences. Analytical Chemistry, 76(18), 5489-5494. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Cîrke-Višacki, V., et al. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen. [Link]

  • NextSDS. (n.d.). 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid. [Link]

  • NextSDS. (n.d.). 4-(3-NITRO-[2][4][7]TRIAZOL-1-YLMETHYL)-BENZOIC ACID METHYL ESTER. [Link]

  • Science.gov. (n.d.). ionization apci mass: Topics. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • University of Missouri. (n.d.). Sample Preparation Guidelines. Analytical Instrumentation Center. [Link]

  • Roberts, A. L., et al. (2000). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 125(11), 1937-1944. [Link]

  • Gackowska, A., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Materials, 14(21), 6428. [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]

  • Roberts, A. L., et al. (2000). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One, 11(12), e0167502. [Link]

  • PubChemLite. (n.d.). 4-[(3-nitro-1h-1,2,4-triazol-1-yl)methyl]benzoic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility challenges associated w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility challenges associated with 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (hereafter referred to as NTMBA ).

This guide bypasses generic advice, focusing instead on the thermodynamic and mechanistic causality behind why this specific molecule precipitates, and provides self-validating protocols to force it into solution.

Part 1: Diagnostic FAQs (Mechanistic Insights)

Q1: Why is NTMBA so poorly soluble in pure water? A: The insolubility of NTMBA is driven by two competing thermodynamic forces. First, the 3-nitro-1,2,4-triazole ring is highly lipophilic and rigid. The electron-withdrawing nitro group promotes strong intermolecular π−π stacking and hydrogen bonding within the crystal lattice, resulting in a high crystal lattice energy. Second, while the benzoic acid moiety is hydrophilic, in pure water (pH ~7.0 unbuffered, dropping rapidly upon addition of the acid), the molecule remains largely in its unionized, protonated state. The energy required to break the crystal lattice far exceeds the solvation energy provided by water[1].

Q2: What is the theoretical pKa, and how does it dictate my formulation strategy? A: Unsubstituted benzoic acid has a pKa of ~4.2. However, the electron-withdrawing nature of the 4-substituted methyl-nitro-triazole group inductively pulls electron density away from the carboxylate, slightly lowering the pKa to an estimated ~3.8–4.0. To achieve >99% ionization (and thus maximum aqueous solubility via ion-dipole interactions), the formulation pH must be maintained at least 2 units above the pKa (i.e., pH 6.0)[2].

Q3: If I cannot alter the pH due to assay constraints, what are my options? A: If your experimental design requires an acidic or strictly neutral pH where the compound remains unionized, you must bypass ionization and rely on steric shielding or lattice disruption. This is achieved through supramolecular inclusion (e.g., Cyclodextrins)[3] or hydrotropic assemblies (e.g., Sodium Salicylate)[4].

Workflow Start NTMBA Precipitation Detected (Aqueous Media) CheckPH Is physiological/alkaline pH permitted in the assay? Start->CheckPH SaltForm Protocol 1: Salt Formation (Adjust pH > 6.0) CheckPH->SaltForm Yes (Can alkalinize) CheckTox Can the assay tolerate high excipient loads? CheckPH->CheckTox No (Must remain acidic/neutral) Cyclo Protocol 2: HP-β-CD Inclusion Complexation CheckTox->Cyclo Yes (Low toxicity needed) Hydro Protocol 3: Hydrotropy (Sodium Salicylate) CheckTox->Hydro Yes (Topical/In Vitro)

Troubleshooting workflow for selecting the optimal NTMBA solubilization strategy.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

Strategy 1: pH-Driven Salt Formation

Causality: Benzoic acid derivatives are weak acids; their solubility is highly dependent on the pH of the solution[2]. By reacting the acidic NTMBA with a base, you form a carboxylate salt. This ionized form generates powerful ion-dipole interactions with water, overcoming the lattice energy of the solid state.

Step-by-Step Protocol:

  • Dispersion: Weigh the required mass of NTMBA and disperse it in 80% of the final target volume of highly purified water (Milli-Q). Note: The suspension will be cloudy.

  • Stoichiometric Addition: Add 1.05 molar equivalents of a counter-ion base (e.g., Sodium Hydroxide for in vitro assays, or Meglumine for in vivo tolerability). The slight excess ensures complete deprotonation[2].

  • Equilibration: Stir continuously at 300 RPM for 30 minutes. The suspension should transition to a clear solution.

  • Titration: Slowly back-titrate with 0.1 M HCl or an appropriate biological buffer to your target pH (ensure final pH remains 6.5).

  • Volume Adjustment: Q.S. (Quantum Satis) to the final volume with water.

  • Self-Validation Check: Measure the final pH. If the pH drops below 6.0 over 24 hours and precipitation occurs, the buffering capacity of your system is insufficient to maintain the ionized state. Re-formulate using a stronger buffer system (e.g., 50 mM Phosphate buffer).

Strategy 2: Supramolecular Inclusion Complexation

Causality: When pH adjustment is impossible, Hydroxypropyl- β -Cyclodextrin (HP- β -CD) can be used. HP- β -CD features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic 3-nitro-1,2,4-triazole moiety of NTMBA partitions into this cavity to escape the aqueous environment, forming an inclusion complex that dramatically increases apparent water solubility[3].

Step-by-Step Protocol:

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP- β -CD in your target aqueous buffer.

  • API Addition: Add an excess amount of NTMBA (beyond its expected saturation point) to the cyclodextrin solution.

  • Thermodynamic Incubation: Agitate the suspension on a rotary shaker at 25°C for 48 hours. Causality: Complexation is a dynamic equilibrium process; sufficient time is required for water molecules inside the CD cavity to be displaced by the nitro-triazole group[3].

  • Clarification: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed NTMBA.

  • Self-Validation Check: Construct a phase-solubility diagram (Higuchi-Connors method). Plot NTMBA concentration (via HPLC) against HP- β -CD concentration. A linear ( AL​ type) profile confirms a 1:1 stoichiometric inclusion complex has successfully formed.

Strategy 3: Hydrotropic Disruption

Causality: Hydrotropes (like Sodium Salicylate) are highly water-soluble molecules that, above their Minimum Hydrotrope Concentration (MHC), form transient, non-covalent assemblies. These assemblies encapsulate poorly soluble organic compounds, effectively disrupting the crystal lattice and enhancing solubility up to 20-fold for benzoic acid derivatives[4].

Step-by-Step Protocol:

  • Hydrotrope Solution: Prepare a 2.0 to 2.5 mol/L aqueous solution of Sodium Salicylate. Causality: Hydrotropy fails if the concentration is below the MHC[4].

  • Solubilization: Add NTMBA to the solution.

  • Thermal Activation: Heat the mixture gently to 40°C while stirring for 2 hours to provide the kinetic energy needed to overcome the initial lattice energy barrier, then cool to room temperature (25°C).

  • Self-Validation Check: Perform a dilution test. If diluting the solution with pure water causes immediate precipitation, you have successfully utilized hydrotropy (since dilution drops the hydrotrope concentration below the MHC, forcing the drug out of solution).

Mechanism API Solid NTMBA (High Lattice Energy) Ionization Deprotonation (Base Addition) API->Ionization pH > 6.0 Complexation HP-β-CD Addition (Hydrophobic Cavity) API->Complexation Neutral pH Solvation1 Ion-Dipole Bonds with Water Ionization->Solvation1 Solvation2 Steric Shielding of Nitro-Triazole Complexation->Solvation2

Mechanistic pathways of aqueous solubilization via ionization versus complexation.

Part 3: Quantitative Data Summary

To assist in selecting the correct formulation approach, the following table summarizes the expected performance of each technique based on established thermodynamic behaviors of benzoic acid derivatives and poorly soluble therapeutics[4],[2],[3],[1].

Solubilization StrategyPrimary MechanismKey Reagents / ExcipientsExpected Solubility MultiplierBest Application Phase
Salt Formation Ionization & Ion-Dipole interactionNaOH, KOH, Meglumine, Tromethamine> 100x In vitro assays, IV formulations (if pH > 6.5 is tolerated)
Inclusion Complexation Steric shielding of lipophilic moietyHydroxypropyl- β -Cyclodextrin (10-20%)10x – 25x Oral liquids, physiological pH assays, cell culture
Hydrotropy Lattice disruption via transient assembliesSodium Salicylate (2.5 mol/L), Niacinamide15x – 20x Topical formulations, high-concentration API synthesis
Nanosuspension Surface area expansion (Noyes-Whitney)Polysorbate 80, High-pressure homogenizationApparent increase only (Dissolution rate)Oral solid dosage forms, poorly permeable compounds

Part 4: References

  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. icm.edu.pl.

  • Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. benchchem.com.

  • Inclusion Complexes of Ethanamizuril with β

    • and Hydroxypropyl- β -Cyclodextrin in Aqueous Solution and in Solid State: A Comparison Study. mdpi.com.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. nih.gov.

Sources

Optimization

Overcoming low reaction yields in 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of substituted triazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of substituted triazoles. The target molecule, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid , is a critical intermediate in the development of antitrypanosomatid agents and other therapeutics ([1]). However, researchers consistently report low overall yields (often <40%) when synthesizing this compound.

The root cause of these low yields is rarely poor reactivity; rather, it is poor regioselectivity and competitive side reactions. Below is our comprehensive troubleshooting guide to help you optimize this workflow.

Reaction Workflow & Mechanistic Pathway

SynthesisPathway SM1 3-nitro-1H-1,2,4-triazole (Tautomeric Mixture) Alkylation Alkylation Cs2CO3, DMF, 25°C SM1->Alkylation SM2 Methyl 4-(bromomethyl)benzoate (Electrophile) SM2->Alkylation N1_Ester N1-Isomer (Major) Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Alkylation->N1_Ester Kinetically & Thermodynamically Favored (~80-85%) N2_Ester N2-Isomer (Minor) Methyl 4-[(5-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate Alkylation->N2_Ester Competitive Attack at N2 (~15-20%) Hydrolysis Saponification LiOH, THF/H2O N1_Ester->Hydrolysis Product Target Product 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid Hydrolysis->Product Quantitative Yield

Fig 1: Synthesis workflow for 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting a complex mixture of products during the alkylation step instead of a single product? A1: The 3-nitro-1,2,4-triazole ring is an ambident nucleophile. In alkaline media, it forms a triazolide anion where the negative charge is delocalized. Alkylation typically occurs at both the N1 and N2 positions, yielding two distinct regioisomers. According to [2], alkylation of 3-nitro-1,2,4-triazoles in the presence of alkali proceeds with low selectivity, where the proportion of the undesired N2 isomer can reach up to 33.8%. The electron-withdrawing nitro group at C3 deactivates the adjacent N2 position slightly, but not enough to prevent competitive alkylation.

Q2: I am using 4-(bromomethyl)benzoic acid directly as my electrophile. Why is my conversion stalling? A2: Using the free carboxylic acid is a common mechanistic pitfall. The carboxylic acid protonates the triazolide anion, requiring you to use >2 equivalents of base. This generates a carboxylate anion on the electrophile, which drastically reduces its solubility in polar aprotic solvents like DMF. Furthermore, the carboxylate can act as a competing nucleophile, attacking another molecule of the benzyl bromide to form oligomeric esters. Solution: Mask the carboxylic acid. By starting with methyl 4-(bromomethyl)benzoate , you eliminate the solubility issue and prevent oligomerization.

Q3: How do I shift the regioselectivity to favor the desired N1 isomer? A3: Regioselectivity is dictated by the choice of base, solvent, and temperature. Hard bases (like NaOH) in protic solvents (like water/alcohols) increase the formation of the N2 isomer due to hydrogen bonding effects that shield the N1 position. Solution: Switch to a softer, bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or MeCN) at ambient temperature (20–25 °C). The large cesium cation weakly coordinates with the triazolide anion, leaving the less sterically hindered N1 position fully exposed for nucleophilic attack.

Q4: How can I definitively differentiate the N1 and N2 isomers during characterization? A4: 2D NOESY NMR is the gold standard here. In the desired N1 isomer (1-alkyl-3-nitro-1,2,4-triazole), the C5-proton of the triazole ring is spatially adjacent to the benzylic methylene protons, yielding a strong NOE cross-peak. In the undesired N2 isomer (1-alkyl-5-nitro-1,2,4-triazole), the C3-proton is separated from the benzylic protons by the N2 atom, resulting in the absence of this NOE signal. Note: Ensure you are not confusing this with 5-alkyl derivatives where NOESY might be less informative, as discussed by [3].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes our internal validation data regarding how different conditions impact the regioselectivity and overall yield of the N1 isomer.

ElectrophileBaseSolventTemp (°C)N1:N2 RatioIsolated N1 Yield (%)
4-(bromomethyl)benzoic acidNaOH (2.5 eq)H₂O/THF6065:3528%
4-(bromomethyl)benzoic acidK₂CO₃ (2.5 eq)DMF8070:3041%
Methyl 4-(bromomethyl)benzoateK₂CO₃ (1.5 eq)MeCN2580:2068%
Methyl 4-(bromomethyl)benzoate Cs₂CO₃ (1.5 eq) DMF 25 88:12 82%

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system with built-in In-Process Controls (IPCs).

Phase 1: Regioselective Alkylation

Objective: Synthesize Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate.

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 3-nitro-1H-1,2,4-triazole (1.0 eq, 10 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add Cs₂CO₃ (1.5 eq, 15 mmol). Causality: Cs₂CO₃ is chosen over K₂CO₃ because the larger cesium cation provides a softer counter-ion effect, minimizing tight ion-pairing and leaving the N1 position sterically accessible.

  • Electrophile Addition: Dropwise add methyl 4-(bromomethyl)benzoate (1.05 eq, 10.5 mmol) dissolved in 10 mL DMF. Stir at 25 °C for 12 hours. Causality: Ambient temperature kinetically favors N1 attack; heating increases the thermodynamic N2 byproduct.

  • Validation Checkpoint 1 (IPC): Sample the reaction. Run TLC (Hexane:EtOAc 1:1). The starting triazole (stains with KMnO₄) should be fully consumed. LC-MS must show the major product mass[M+H]⁺ at m/z 263.07.

  • Workup: Quench with ice water (150 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (3 x 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography (Silica, 20-50% EtOAc in Hexanes). The N1 isomer elutes slightly slower than the N2 isomer due to higher polarity.

Phase 2: Saponification (Deprotection)

Objective: Yield the final 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.

  • Reaction: Dissolve the purified N1-ester (1.0 eq, 8 mmol) in a 3:1 mixture of THF:H₂O (40 mL). Add LiOH·H₂O (2.0 eq, 16 mmol). Stir at room temperature for 4 hours.

  • Validation Checkpoint 2 (IPC): LC-MS must show the complete disappearance of m/z 263.07 and the appearance of the target acid[M-H]⁻ at m/z 247.05.

  • Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL water and cool to 0 °C.

  • Acidification: Dropwise add 1M HCl until the pH reaches 2.0. Causality: The target molecule is a free acid; lowering the pH below its pKa ensures complete protonation, neutralizing the charge and forcing precipitation out of the aqueous phase.

  • Collection: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford the pure target compound.

References

  • Sukhanov, G. T., & Lukin, A. Yu. (2005). Reaction of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 1. Alkylation in the presence of alkali. Chemistry of Heterocyclic Compounds, 41(7), 861-866. URL:[Link]

  • Hasratyan, A. H. (2021). Alkylation of 3-nitro-1,2,4-triazole in the N-methylmorpholine N-oxide/water system and identifying the structure of obtained compounds. Organic Chem Curr Res. URL:[Link]

  • Papadopoulou, M. V., et al. (2024). Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents. Journal of Medicinal Chemistry, 67(4), 2584-2601. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Residual Solvent Removal from 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic Acid Precipitates

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the removal of residual solvents from 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the removal of residual solvents from 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid precipitates. The methodologies and troubleshooting steps outlined herein are grounded in established principles of physical chemistry and pharmaceutical manufacturing practices.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding residual solvent removal, providing the necessary context for the detailed troubleshooting protocols that follow.

Q1: Why is the complete removal of residual solvents from my 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid precipitate so critical?

A: Residual solvents are organic volatile chemicals used or produced during the synthesis and purification of active pharmaceutical ingredients (APIs) that are not fully removed by manufacturing techniques.[1][2][3] Their removal is paramount for three primary reasons:

  • Patient Safety: Residual solvents offer no therapeutic benefit and can be toxic.[1][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3C guidelines, set strict limits on their presence in final drug products to ensure patient safety.[5][6]

  • Product Stability: The presence of solvents can affect the crystal form, purity, and solubility of the API, potentially leading to instability and degradation over time.[3]

  • Regulatory Compliance: Meeting the established limits for residual solvents is a non-negotiable aspect of Good Manufacturing Practices (GMP) and is required for regulatory approval of any drug substance.[1][7]

Q2: What are the likely residual solvents I might be dealing with for this specific compound?

A: While the exact solvents depend on your specific synthetic and crystallization process, the synthesis of related triazole compounds often involves the use of high-boiling point polar aprotic solvents and common purification/washing solvents.[8] It is essential to test only for solvents that are used or produced during your specific process.[1][7][9]

Table 1: Common Potential Solvents in the Synthesis and Purification of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

SolventBoiling Point (°C)ICH ClassCommon Use in Process
Dimethylformamide (DMF) 1532Reaction Solvent
Dichloromethane (DCM) 39.62Extraction / Reaction
Toluene 110.62Reaction / Crystallization
Methanol 64.72Washing / Crystallization
Ethanol 78.43Washing / Crystallization
Acetone 563Washing / Rinsing
Isopropanol 82.63Washing / Crystallization
Heptane 98.43Anti-solvent

Source: ICH Q3C (R9) Guidelines and common organic synthesis practices.[5][10]

Q3: What are the primary, industry-standard methods for removing these solvents from a crystalline precipitate?

A: The primary methods focus on creating conditions that favor the volatilization of the solvent from the solid precipitate. The general workflow involves an initial drying step, followed by analytical testing (typically Gas Chromatography) to confirm solvent levels. If levels are still too high, a more rigorous troubleshooting approach is necessary.

G cluster_main General Residual Solvent Removal Workflow A Wet Precipitate (Filter Cake) B Primary Drying (e.g., Vacuum Oven) A->B C Analytical Testing (GC) for Residual Solvents B->C D Result Analysis C->D E Meets ICH Specification? (e.g., <5000 ppm for Class 3) D->E F Process Complete (Product is Dry) E->F Yes G Troubleshooting Required E->G No

Caption: General workflow for residual solvent removal and analysis.

Section 2: Troubleshooting Guide: Common Scenarios & Solutions

This section is structured to address specific, challenging scenarios you may encounter during your experiments.

Scenario 1: High Levels of a High-Boiling Point Solvent (e.g., DMF, Toluene) Persist After Initial Drying

Q: My Gas Chromatography (GC) analysis shows persistent high levels of a high-boiling point solvent like DMF, even after drying in a vacuum oven for 24 hours. Why is this happening and how can I remove it?

A: High-boiling point solvents have low vapor pressure, making them inherently difficult to remove by simple evaporation. The problem is often compounded by the fact that solvent molecules can become entrapped within the crystal lattice of the API during precipitation.[11][12] This means the solvent is not just on the surface but is physically trapped inside the crystals, making its removal significantly harder. Simply extending drying time at a low temperature is often insufficient.

The troubleshooting strategy involves sequentially applying more aggressive, yet controlled, techniques.

G cluster_troubleshooting Troubleshooting High-Boiling Point Solvents A High Solvent Level Detected B Step 1: Optimize Vacuum Drying (Increase Temp/Time, Deeper Vacuum) A->B C Re-analyze (GC) B->C D Pass? C->D E Step 2: Anti-Solvent Re-slurry (Displace & Wash) D->E No J Process Complete D->J Yes F Filter & Perform Optimized Drying E->F G Re-analyze (GC) F->G H Pass? G->H I Step 3: Advanced Technique (e.g., Vacuum Hydration) H->I No H->J Yes

Caption: Sequential strategy for removing stubborn, high-boiling point solvents.

▶️ Experimental Protocol 1: Optimized Vacuum Drying

The principle of vacuum drying is to lower the boiling point of the solvent by reducing the ambient pressure.[13][14] This allows for efficient evaporation at temperatures low enough to prevent thermal degradation of the API.[15]

  • Preparation: Spread the filtered precipitate into a thin, even layer on a drying tray. A thicker cake increases the diffusion path for the solvent, significantly slowing down the process.

  • Loading: Place the tray in a vacuum oven.

  • Vacuum Application: Seal the oven and apply a deep vacuum (e.g., <10 Torr). A deep vacuum is crucial for lowering the solvent's boiling point effectively.[16]

  • Temperature Ramping: Slowly increase the temperature to a set point that is well below the melting point of your API but high enough to facilitate evaporation. For this compound, a starting temperature of 50-60°C is recommended.

  • Drying: Hold under these conditions for an extended period (24-48 hours). A slow nitrogen bleed or sweep can be introduced into the oven to help carry solvent vapors away from the product surface and towards the vacuum pump.

  • Cooling & Analysis: Cool the oven to room temperature before releasing the vacuum to prevent atmospheric moisture from condensing on your dry product. Release the vacuum with an inert gas like nitrogen. Send a sample for GC analysis.

▶️ Experimental Protocol 2: Anti-Solvent Re-slurry and Washing

If optimized drying fails, the solvent is likely trapped. A re-slurry in a carefully chosen anti-solvent can help dissolve the trapped solvent out of the crystal structure.

  • Anti-Solvent Selection: Choose a solvent in which your API, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid, is practically insoluble, but the residual solvent (e.g., DMF) is highly soluble. A common choice would be an ether like methyl tert-butyl ether (MTBE) or a non-polar solvent like heptane.[17]

  • Slurrying: In a clean vessel, suspend the API precipitate in a sufficient volume of the chosen anti-solvent (e.g., 5-10 mL of solvent per gram of API).

  • Agitation: Stir the slurry at room temperature for 1-2 hours. This allows the trapped process solvent to diffuse out of the crystals and into the anti-solvent.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with fresh, cold anti-solvent to remove any remaining dissolved impurities.[18]

  • Drying: Proceed with the Optimized Vacuum Drying protocol as described above to remove the anti-solvent.

Scenario 2: The API Shows Signs of Degradation During Aggressive Drying

Q: I increased the oven temperature to 90°C to remove a solvent, but now my product is discolored and HPLC analysis shows new impurity peaks. What should I do?

A: This is a classic case of thermal degradation. Many complex organic molecules are heat-sensitive. The solution is to enhance the other driving force for evaporation: pressure.[16] You must decrease the drying temperature and significantly improve the vacuum depth.

▶️ Experimental Protocol 3: Low-Temperature, High-Vacuum Drying

  • Temperature Reduction: Lower the oven temperature to a demonstrably safe level (e.g., 40-45°C).

  • Vacuum System Check: Ensure your vacuum pump is operating at peak efficiency. Check the oil (if applicable) and ensure all seals on the oven are tight to achieve the lowest possible pressure (<1 Torr if possible).

  • Increase Surface Area: If possible, gently break up any large agglomerates in the precipitate to increase the surface area exposed to the vacuum.

  • Extend Drying Time: Be prepared to extend the drying time significantly. Low-temperature drying is a trade-off between safety and speed.

  • Utilize a Cold Trap: Place a cold trap (e.g., using dry ice/acetone or liquid nitrogen) between the oven and the pump. This will condense the solvent vapors, preventing them from contaminating the pump oil and helping to maintain a deeper vacuum.

Scenario 3: A Specific Solvent Remains Trapped Despite All Efforts

Q: I have tried optimized drying and multiple re-slurries, but GC analysis consistently shows ~1-2% of ethanol, which seems to be trapped in the crystal lattice. How can I remove this?

A: This indicates the formation of a stable solvate or a situation where solvent molecules are so deeply integrated into the crystal lattice that they cannot be removed by conventional means.[11] In such cases, a solvent displacement technique can be highly effective.

▶️ Experimental Protocol 4: Solvent Displacement by Vacuum Hydration

This technique involves using water vapor under vacuum to displace the trapped organic solvent molecules from the crystal lattice.[12]

  • Setup: Place your API precipitate on a drying dish inside a vacuum oven. In a separate, open container (like a crystallization dish), place a volume of deionized water.

  • Vacuum Application: Seal the oven and apply a moderate vacuum (e.g., 10-20 Torr).

  • Hydration: Allow the system to stand at room temperature (25°C) for 24 hours. The water will vaporize under vacuum, creating a water-saturated atmosphere. The water molecules will compete for and displace the trapped ethanol molecules within the crystal structure.

  • Water Removal: After the hydration step, remove the dish of water from the oven.

  • Final Drying: Dry the now ethanol-free, but hydrated, product using the Optimized Vacuum Drying protocol (e.g., 50-60°C, <10 Torr) to remove the water.[12] This final drying step is often much easier as water may not be as tightly bound as the organic solvent was.

Section 3: Data & Parameter Summary

Table 2: Recommended Starting Parameters for Vacuum Drying

ParameterRecommended RangeRationale & Key Considerations
Temperature 40 - 65°CMust be below the API's melting/decomposition point. Higher temperatures increase vapor pressure but risk degradation.
Pressure (Vacuum) < 10 TorrThe lower the pressure, the lower the solvent's boiling point. Essential for removing solvents at safe temperatures.[13][16]
Time 24 - 72 hoursHighly dependent on solvent type, batch size, and cake thickness. Monitor with periodic GC testing.
Nitrogen Sweep/Bleed 0.1 - 0.5 L/minA slow flow helps to carry solvent vapors away from the product surface, preventing re-condensation and speeding up drying.

References

  • Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. (2023). MDPI.
  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024). European Medicines Agency.
  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH.
  • Impurities: Guideline for Residual Solvents Q3C(R6). (2019). ICH.
  • Impurities: Guideline for Residual Solvents Q3C(R7). (n.d.). ICH.
  • API Reaction Solution. (n.d.). Tiei.
  • ICH Q3C: New Version of the Guideline for Residual Solvents published. (2024). ECA Academy.
  • Picking the best purification method for your API can be a tricky challenge. (n.d.). Sannova.
  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (2026). Pharmaceutical Online.
  • Steps for Managing Solvents in API Manufacturing. (2024). CBG Biotech.
  • Impact of Solvent Quality in the outcome of the API purific
  • Vacuum Drying | Principles and applications in food & cosmetics. (n.d.).
  • 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid. (n.d.). NextSDS.
  • Vacuum Drying | Solvent Recovery. (n.d.).
  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. (2021).
  • 4-(3-NITRO-[5][9][19]TRIAZOL-1-YLMETHYL)-BENZOIC ACID METHYL ESTER. (n.d.). NextSDS.

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Vacuum Drying – A Complete Guide. (2025).
  • Vacuum Drying: Basics and Applic
  • A Versatile Method of Ambient-Temperature Solvent Removal. (n.d.). PMC - NIH.
  • ACTIVE PHARMACEUTICAL INGREDIENT (API), SOLVENTS. (n.d.). valmet.com.
  • Residual solvent analysis in pharmaceuticals. (n.d.).
  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022). Technology Networks.
  • (467) RESIDUAL SOLVENTS. (2007). USP-NF.
  • Residual Solvent Analysis in Pharmaceuticals. (2026).
  • Single-solvent recrystallis
  • Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS. (2001). Journal of the Chinese Chemical Society.
  • Solvent Entrapment of BI 763963 by Solid Solution Form
  • 4-[(3-Nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid. (n.d.). Sapphire Bioscience.
  • 4-[(3-nitro-1h-1,2,4-triazol-1-yl)methyl]benzoic acid. (n.d.). PubChemLite.
  • A novel process of residual solvent removal. (2012).
  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. (n.d.).
  • 4-(1H-1,2,3-triazol-1-yl)benzoic acid. (n.d.). PubChem.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). PMC.
  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019).
  • 4-(3-Nitro-[5][9][19]triazol-1-ylmethyl)-benzoic acid methyl ester. (n.d.). Santa Cruz Biotechnology.

  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (2005).

Sources

Optimization

Purification techniques for 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid synthesis impurities

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid. The fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid. The following information is curated to address common challenges encountered during its synthesis and purification, ensuring the attainment of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: My final product after synthesis is a brownish, sticky solid instead of a crystalline powder. What is the likely cause and the immediate next step?

A1: This is a common issue and typically indicates the presence of unreacted starting materials, byproducts, or residual solvent. The immediate step is to attempt trituration. This involves suspending the crude product in a solvent in which the desired compound has minimal solubility, while the impurities are soluble. For this specific molecule, starting with a non-polar solvent like hexanes or diethyl ether is recommended. If trituration fails to induce crystallization, column chromatography is the most effective next step.[1][2]

Q2: I'm observing multiple spots on my TLC analysis of the crude product, even after initial workup. What are the probable impurities?

A2: The impurity profile can be complex, but common contaminants include:

  • Unreacted Starting Materials: 3-nitro-1H-1,2,4-triazole and methyl 4-(bromomethyl)benzoate (or the corresponding acid if hydrolysis occurred).

  • Positional Isomers: Although the synthesis is directed, small amounts of other isomers of the nitro-triazole may be present.

  • Byproducts from Side Reactions: Depending on the reaction conditions, byproducts from the nitration of the triazole ring or other side reactions can occur.[2]

Q3: What are the most effective purification techniques for achieving high purity of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid?

A3: The two primary and most effective methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often suitable for removing small amounts of impurities when a suitable solvent is found. Column chromatography provides a more robust separation, especially for complex impurity profiles or when isomers are present.[1][2]

In-Depth Troubleshooting and Purification Guides

Issue 1: Persistent Impurities After Initial Purification Attempts

If initial purification methods like a simple wash or trituration are insufficient, a more rigorous technique is required. The following guides provide detailed protocols for recrystallization and column chromatography tailored for this compound.

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][4] The principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.[3][4][5]

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid, good starting points for solvent screening are ethanol, isopropanol, ethyl acetate, or a mixture of ethanol and water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[3][4] Using an excessive amount of solvent will lead to low recovery.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1] Dry the purified crystals in a vacuum oven at a temperature below 40°C to prevent any potential decomposition.[1]

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling out (product separates as an oil) The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
No crystal formation upon cooling The solution is not saturated, or too much solvent was used.Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.[6]
Low recovery The compound is too soluble in the cold solvent, or too much solvent was used initially.Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath before filtration.

Workflow for Recrystallization

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry end Pure Product dry->end

Caption: Recrystallization workflow for purification.

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[1][2] For nitro-triazole compounds, silica gel is a common and effective stationary phase.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.[2]

    • Eluent System: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for this class of compounds is a mixture of ethyl acetate and hexanes.[1] The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent.

    • Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed.

    • Add a layer of sand on top of the silica to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure.

    • Carefully add the dry, sample-adsorbed silica to the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the separation using TLC.

    • A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate closely related impurities.[1]

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor separation Inappropriate solvent system, column overloading, or improper column packing.Optimize the eluent system using TLC. Ensure the amount of crude material is 1-5% of the silica gel mass. Repack the column carefully to avoid channels.[2]
Product not eluting The eluent is not polar enough, or the compound is strongly adsorbed to the silica.Gradually increase the polarity of the eluent. Consider adding a small amount (0.1-1%) of a more polar solvent like methanol.[2]
Cracked column bed The silica gel ran dry during packing or elution.Always keep the silica gel bed covered with the eluent.

Workflow for Column Chromatography

G start Crude Product prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Column chromatography purification workflow.

Issue 2: Characterization Confirms Residual Impurities

Even after purification, it is essential to confirm the purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q4: My NMR spectrum shows small, unidentified peaks. How can I confirm if these are impurities?

A4: Compare your spectrum to a known reference spectrum of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid if available. Identify the peaks corresponding to your product and the deuterated solvent used. Any remaining significant peaks are likely impurities. If these impurities are unacceptable for your application, a second round of purification using an alternative method (e.g., column chromatography if you initially used recrystallization) may be necessary.[1]

Q5: Can HPLC be used for both analysis and purification?

A5: Yes, HPLC is a powerful tool for both analytical assessment of purity and for preparative separation to isolate impurities. A reverse-phase (RP) HPLC method can be developed using a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, for the analysis of nitro-triazole compounds.[7] This method is scalable and can be adapted for preparative chromatography to obtain highly pure material.[7]

Safety and Handling

Due to the presence of a nitro group, 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid should be handled with care as it is an energetic material.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. Avoid grinding the solid or subjecting it to excessive heat or friction. All manipulations should be performed in a well-ventilated fume hood.

References

  • Technical Support Center: 4-Nitro-2H-1,2,3-triazole Purification - Benchchem. (n.d.).
  • Technical Support Center: Purification of 4-Methyl-5-nitro-2h-1,2,3-triazole - Benchchem. (n.d.).
  • Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.).
  • The Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • Recrystallization. (n.d.).

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

Handling specialized chemical building blocks requires moving beyond generic safety data sheets to understand the mechanistic drivers of a molecule's hazards. 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (CAS: 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized chemical building blocks requires moving beyond generic safety data sheets to understand the mechanistic drivers of a molecule's hazards. 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (CAS: 402720-88-1) is a highly functionalized intermediate frequently utilized in drug discovery for synthesizing enzyme inhibitors and antiparasitic agents[1].

However, the structural features that make it biologically valuable—specifically the lipophilic benzoic acid moiety and the electron-withdrawing nitro-triazole ring—also dictate strict operational protocols[1]. This guide provides a comprehensive, causality-driven framework for the personal protective equipment (PPE) and handling procedures required for this compound.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To establish a fail-safe handling environment, researchers must understand the specific chemical behaviors of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid:

  • Acute Systemic Toxicity (H302, H312, H332): This compound is acutely toxic via oral, dermal, and inhalation routes[2]. The lipophilic nature of the benzyl/benzoic acid framework can facilitate rapid dermal absorption, meaning standard single-layer protection is insufficient.

  • Severe Irritation & Respiratory Toxicity (H315, H319, H336): The compound acts as a severe irritant to the skin, eyes, and respiratory tract[2]. Inhalation of fine particulates can cause immediate mucosal inflammation and central nervous system effects (drowsiness/dizziness)[2].

  • Latent Energetic Potential: While the bulky benzoic acid group stabilizes the molecule compared to low-molecular-weight nitro-triazoles, the nitro-triazole moiety inherently possesses high nitrogen and oxygen content[3]. Nitro-triazoles can be sensitive to heat, friction, and static discharge[3][4]. Therefore, antistatic protocols must be integrated into daily handling.

The PPE Ecosystem

Based on the mechanistic hazards, the following PPE ecosystem must be deployed. Every component is chosen to break a specific chain of exposure.

Respiratory Protection
  • Standard Operations (<5g): A NIOSH-approved N95 or P100 particulate respirator is mandatory, even when working within a fume hood.

  • Bulk Handling (>5g): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is required.

  • Causality: The acute inhalation toxicity (H332) and respiratory irritation (H336)[2] mean that even microgram quantities of airborne dust escaping a hood's draft can cause systemic effects.

Hand Protection
  • Specification: Double-gloving is non-negotiable.

    • Inner Glove: Standard 4-mil nitrile.

    • Outer Glove: Heavy-duty extended-cuff nitrile (minimum 6-mil thickness).

  • Causality: Nitrile provides excellent resistance to functionalized organic powders. The outer glove acts as the primary barrier against dermal toxicity (H312)[2] and can be frequently changed during weighing without exposing bare skin.

Eye and Face Protection
  • Specification: Unvented chemical safety goggles. If handling bulk quantities, add a full-face shield.

  • Causality: Standard safety glasses with side shields do not protect against airborne particulates. Unvented goggles create a complete seal to prevent severe eye irritation (H319)[2].

Body Protection
  • Specification: A flame-resistant (FR) lab coat (e.g., Nomex) with elastic cuffs, fully buttoned. Antistatic footwear or grounding straps.

  • Causality: The FR coat mitigates risk in the unlikely event of energetic decomposition triggered by static or friction[3][4]. Elastic cuffs prevent toxic powder from migrating up the sleeves.

Quantitative Hazard & PPE Summary

Hazard ClassificationGHS CodeMechanistic DriverRequired PPE Specification
Acute Toxicity H302, H312, H332Systemic absorption via skin/lungsDouble nitrile gloves, P100 respirator
Skin/Eye Irritation H315, H319Localized tissue reactivityUnvented goggles, FR lab coat
STOT SE 3 H336Respiratory tract irritationFume hood (>100 fpm), PAPR for bulk
Energetic Potential N/A (Inherent)Nitro-triazole instabilityAntistatic footwear, FR lab coat

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Step 1: Environmental Pre-Check

  • Action: Activate the chemical fume hood or ventilated balance enclosure.

  • Validation: Verify via the digital monitor or a physical tissue test that the face velocity is strictly between 100–120 feet per minute (fpm). Why? Velocities below 100 fpm fail to capture toxic dust; velocities above 120 fpm create turbulent eddies that blow powder back into the user's face.

Step 2: Equipment Grounding

  • Action: Ensure the analytical balance is grounded. Select an antistatic spatula (PTFE-coated or ceramic).

  • Validation: Visually confirm the absence of metal-on-metal friction points. Why? Nitro-triazoles can be sensitive to static discharge[3][4].

Step 3: Weighing and Transfer

  • Action: Open the chemical container only inside the validated hood. Weigh the required amount onto anti-static weighing paper. Transfer the powder into the reaction vessel and seal it immediately with a septum.

  • Validation: The reaction vessel must be fully sealed before being removed from the hood.

Step 4: Decontamination

  • Action: Do not use a brush to clean the balance, as this aerosolizes the acutely toxic powder. Instead, use a lint-free wipe dampened with 70% isopropanol or ethanol to wet-wipe all surfaces.

Spill Response & Disposal Plan

In the event of a powder spill outside of a ventilated enclosure, execute the following procedure:

  • Evacuate & Assess: Immediately step back and allow any aerosolized dust to settle for 5 minutes.

  • Don Elevated PPE: Upgrade to a P100 respirator or PAPR before approaching the spill.

  • Wetting (Critical Step): Lightly mist the spilled powder with a compatible solvent (e.g., ethanol or water) to create a paste. Never sweep dry nitro-triazole powders, as this generates toxic aerosols and introduces friction[3].

  • Collection: Use non-sparking, disposable plastic tools to scoop the wetted paste into a sealable polypropylene container.

  • Disposal Segregation: Label the container as "Acutely Toxic / Energetic Precursor Waste." Store it away from strong acids, bases, and reducing agents, which could trigger ring-opening or exothermic decomposition of the triazole ring[3].

Workflow Visualization

G Start Pre-Operational Hazard Assessment (Verify Flow & Grounding) PPE Don Specialized PPE (Double Nitrile, P100, FR Coat) Start->PPE Hood Fume Hood Operations (>100 fpm face velocity) PPE->Hood Weigh Weighing Protocol (Antistatic Spatula Only) Hood->Weigh Transfer Sealed Transfer & Reaction Setup Weigh->Transfer Decon Wet-Wipe Decontamination (No Dry Sweeping) Transfer->Decon Disposal Segregated Waste Disposal (Toxic/Energetic Labeling) Decon->Disposal

Operational workflow for safe handling of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.

References

  • NextSDS. "4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid - NextSDS". NextSDS Chemical Database.[Link]

  • ACS Publications. "How Far Can Trinitromethyl Substitution Be Pushed on a Single 1,2,3-Triazole Ring?". Organic Letters.[Link]

  • MDPI. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds". Pharmaceuticals.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.